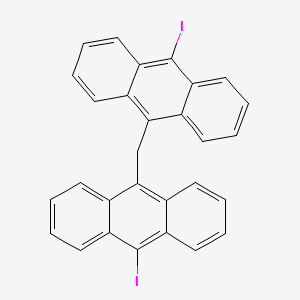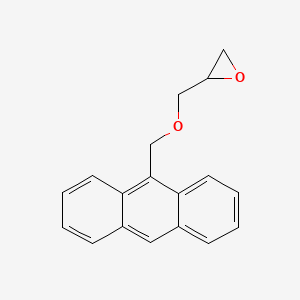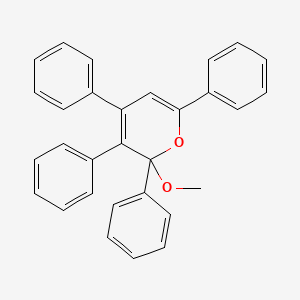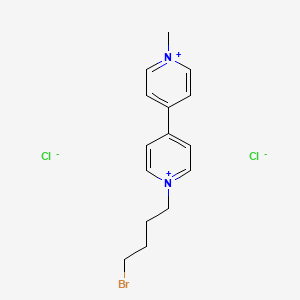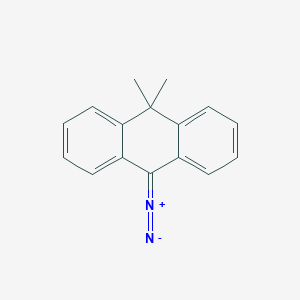
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C16H16N2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a diazo group (-N2) attached to the 10th carbon of the anthracene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Diazo-9,9-dimethyl-9,10-dihydroanthracene typically involves the diazotization of 9,9-dimethyl-9,10-dihydroanthracene. This process can be achieved by treating 9,9-dimethyl-9,10-dihydroanthracene with nitrous acid (HNO2) in the presence of a strong acid, such as hydrochloric acid (HCl). The reaction is carried out at low temperatures to stabilize the diazo compound formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The diazo group can be reduced to form amines.
Substitution: The diazo group can participate in substitution reactions, such as Sandmeyer reactions, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are often used in Sandmeyer reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 10-Diazo-9,9-dimethyl-9,10-dihydroanthracene involves the generation of reactive intermediates, such as nitrenes or carbenes, upon thermal or photochemical decomposition of the diazo group. These reactive intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of biological molecules. The specific pathways and molecular targets depend on the context of its application, such as in photodynamic therapy or as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dimethyl-9,10-dihydroanthracene: Lacks the diazo group and is less reactive.
10-Diazo-9,10-dihydroanthracene: Similar structure but without the dimethyl groups, leading to different reactivity and stability.
9,10-Diazidoanthracene: Contains azido groups instead of a diazo group, resulting in different chemical properties and applications.
Uniqueness
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene is unique due to the presence of both the diazo group and the dimethyl groups, which confer distinct reactivity and stability. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Propiedades
Número CAS |
85199-64-0 |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
10-diazo-9,9-dimethylanthracene |
InChI |
InChI=1S/C16H14N2/c1-16(2)13-9-5-3-7-11(13)15(18-17)12-8-4-6-10-14(12)16/h3-10H,1-2H3 |
Clave InChI |
OLJOAIVZGOZCJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(=[N+]=[N-])C3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


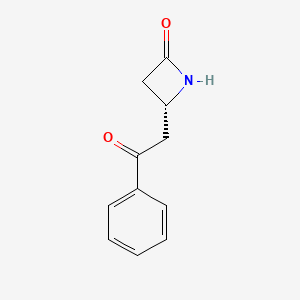
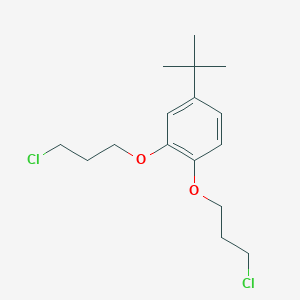


![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)

